molecular formula C14H17F2N5O3 B4361052 isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B4361052
M. Wt: 341.31 g/mol
InChI Key: QWRUZOODNHJRGA-UHFFFAOYSA-N
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Description

Isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate is a synthetic compound with significant importance in various scientific fields. This compound has a unique chemical structure that makes it useful in several industrial applications, research studies, and potential medicinal uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate typically involves multi-step chemical reactions. The starting materials generally include pyrazole derivatives and other chemical precursors. The synthetic process may involve reactions such as alkylation, acylation, and esterification under controlled conditions. For instance, the preparation could start with 1H-pyrazole reacting with difluoromethyl carbonyl chloride in the presence of a base to form an intermediate compound, followed by further reactions to introduce the isopropyl and ethyl groups under specific catalysts and solvents.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but optimized for larger-scale reactions. Continuous flow synthesis methods and automated reaction systems may be employed to ensure consistent product quality and yield. Industrial production also emphasizes efficient purification techniques, such as recrystallization and chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions might involve hydrogen gas in the presence of a catalyst, such as palladium on carbon.

  • Substitution: This compound may participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.

Common Reagents and Conditions

The reagents and conditions used for these reactions vary depending on the desired transformation. For oxidation, conditions like elevated temperatures and acidic or basic environments might be required. Reduction typically occurs under hydrogen gas at atmospheric or higher pressures. Substitution reactions may use a variety of nucleophiles or electrophiles under appropriate solvent conditions.

Major Products Formed

The major products of these reactions will depend on the functional groups involved and the type of reaction. Oxidation might lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols. Substitution reactions can introduce various functional groups, altering the chemical properties of the parent compound.

Scientific Research Applications

Isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate has a wide array of applications across different scientific domains:

Chemistry: In organic synthesis, this compound serves as an intermediate for the development of new chemical entities and complex molecules.

Biology: It can be used in biochemical assays to study enzyme interactions, protein binding, and cellular uptake mechanisms.

Medicine: Potential pharmaceutical applications include its use as a lead compound for drug discovery, especially targeting specific proteins or enzymes associated with diseases.

Industry: In industrial applications, this compound might be used in the formulation of materials, coatings, or specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary based on its application.

Molecular Targets and Pathways Involved

In medicinal chemistry, the compound might interact with specific enzymes or receptors. For example, its pyrazole moiety could be crucial for binding to active sites of enzymes, inhibiting their function or altering their activity. The presence of the difluoromethyl group may enhance its binding affinity or metabolic stability.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate can be compared with similar compounds, such as:

  • Methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate: This compound has a methyl group instead of an isopropyl group, which might affect its solubility and reactivity.

  • Isopropyl 4-({[1-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate: Here, the trifluoromethyl group could influence its electron-withdrawing capacity and biological activity.

Uniqueness

What sets this compound apart from its analogs is its specific combination of functional groups, which might confer unique properties such as enhanced biological activity, increased stability, or specific chemical reactivity.

By diving into the details, we see this compound not only has fascinating preparation and reaction pathways, but also immense potential across a variety of scientific and industrial applications.

Properties

IUPAC Name

propan-2-yl 4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N5O3/c1-4-20-7-9(11(19-20)13(23)24-8(2)3)18-12(22)10-5-6-17-21(10)14(15)16/h5-8,14H,4H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRUZOODNHJRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC(C)C)NC(=O)C2=CC=NN2C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

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